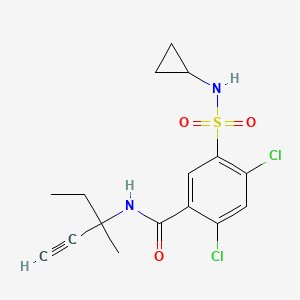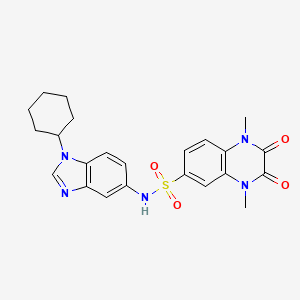![molecular formula C21H20N4O2 B11055632 1-Amino-7,7-dimethyl-3,9-dioxo-10-phenyl-2,3,5,6,7,8,9,10-octahydrobenzo[b][1,6]naphthyridine-4-carbonitrile](/img/structure/B11055632.png)
1-Amino-7,7-dimethyl-3,9-dioxo-10-phenyl-2,3,5,6,7,8,9,10-octahydrobenzo[b][1,6]naphthyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-AMINO-7,7-DIMETHYL-3,9-DIOXO-10-PHENYL-2,3,5,6,7,8,9,10-OCTAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-AMINO-7,7-DIMETHYL-3,9-DIOXO-10-PHENYL-2,3,5,6,7,8,9,10-OCTAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE typically involves multi-step reactions. One common method involves the condensation of dimedone, various anilines, aromatic aldehydes, and cyanoacetamide . The reaction conditions often include the use of solvents like ethanol and catalysts such as L-proline to facilitate the reaction .
Industrial Production Methods
the principles of green chemistry, such as using environmentally friendly solvents and catalysts, are often applied to optimize the synthesis process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-AMINO-7,7-DIMETHYL-3,9-DIOXO-10-PHENYL-2,3,5,6,7,8,9,10-OCTAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-AMINO-7,7-DIMETHYL-3,9-DIOXO-10-PHENYL-2,3,5,6,7,8,9,10-OCTAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-AMINO-7,7-DIMETHYL-3,9-DIOXO-10-PHENYL-2,3,5,6,7,8,9,10-OCTAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in multiple types of chemical reactions, which can affect biological systems in different ways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-7,7-DIMETHYL-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE
- 2-AMINO-7,7-DIMETHYL-5-OXO-4-PHENYL-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONYL
Uniqueness
1-AMINO-7,7-DIMETHYL-3,9-DIOXO-10-PHENYL-2,3,5,6,7,8,9,10-OCTAHYDROBENZO[B][1,6]NAPHTHYRIDIN-4-YL CYANIDE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C21H20N4O2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-amino-7,7-dimethyl-3,9-dioxo-10-phenyl-5,6,8,10-tetrahydro-2H-benzo[b][1,6]naphthyridine-4-carbonitrile |
InChI |
InChI=1S/C21H20N4O2/c1-21(2)8-13-16(14(26)9-21)15(11-6-4-3-5-7-11)17-18(24-13)12(10-22)20(27)25-19(17)23/h3-7,15,24H,8-9H2,1-2H3,(H3,23,25,27) |
InChI Key |
AVGVQPMZKAFPLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(NC(=O)C(=C3N2)C#N)N)C4=CC=CC=C4)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-methoxy-4-(6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)phenoxy]acetamide](/img/structure/B11055562.png)
![phenyl{7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanol](/img/structure/B11055571.png)
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B11055572.png)
![3,4-diphenyl-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B11055578.png)

![N-benzyl-1-{[(4-chlorophenyl)amino]methyl}-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11055583.png)
![1-(4-{[(4-Chlorophenyl)carbonyl]oxy}-5-methylidenetetrahydrofuran-2-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl 4-chlorobenzoate](/img/structure/B11055586.png)
![3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(7-methoxy-1,3-benzodioxol-5-yl)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B11055593.png)

![(3aS,4R,9bR)-6,8,9-trichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B11055606.png)
![2-Furancarboxylic acid, 5-[[[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]methyl]-, methyl ester](/img/structure/B11055609.png)
![N'-[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11055613.png)
![3-(2-chlorobenzyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11055624.png)
